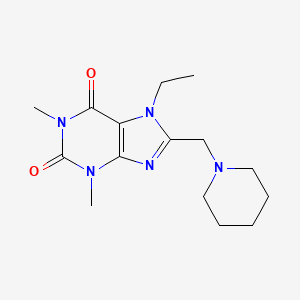

7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione

Description

7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione is a purine-2,6-dione derivative characterized by substituents at positions 7 (ethyl), 8 (piperidin-1-ylmethyl), and 1,3 (methyl groups).

Properties

IUPAC Name |

7-ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O2/c1-4-20-11(10-19-8-6-5-7-9-19)16-13-12(20)14(21)18(3)15(22)17(13)2/h4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYYJCLEODMHQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of 1,3-dimethylxanthine with ethyl iodide to introduce the ethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Piperidine in the presence of a suitable leaving group like a halide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the piperidin-1-ylmethyl position .

Scientific Research Applications

7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as phosphodiesterases, which play a role in cellular signaling pathways. By inhibiting these enzymes, the compound can modulate various physiological processes, including inflammation and pain perception .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:

- In contrast, methoxy () or polar groups (e.g., hydroxyethyl in Bamifylline) may alter solubility and target engagement .

- Comparatively, 8-methoxy derivatives () rely on steric and electronic effects, while benzyl (Bamifylline) or sulfonyl (Compound 34, ) groups diversify biological targets .

- Biological Implications :

- Enzyme Inhibition: Compound 8j () demonstrates that hydrophobic/aromatic groups at position 8 enhance ribonuclease inhibition via cation-π interactions with Mg²⁺. The target compound’s piperidinylmethyl group may similarly coordinate metal ions but with altered selectivity .

- Chemoprevention: 8-Methoxy derivatives () exhibit strong chemopreventive action without mutagenicity, suggesting that electron-donating groups at position 8 are favorable for this activity .

Metabolic Stability and Toxicity

- In contrast, acylated derivatives (Compounds 3–4) undergo biotransformation, likely due to ester hydrolysis .

- Piperidinylmethyl Substituents : The target compound’s piperidinylmethyl group may undergo hepatic oxidation or N-dealkylation, but its bulkiness could reduce metabolic susceptibility compared to smaller substituents .

- Mutagenicity: 8-Methoxy derivatives () and Bamifylline () are non-mutagenic, suggesting that purine-2,6-dione derivatives with non-reactive substituents have favorable safety profiles .

Biological Activity

7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione, also known by its CAS number 876709-55-6, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a piperidine moiety, which contributes to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 305.37 g/mol. Its structure can be represented as follows:

Biological Activity

The biological activity of 7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that it demonstrates potent inhibition against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported to be as low as 0.0039 mg/mL, indicating strong efficacy .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.018 |

| Salmonella typhi | 0.020 |

Anticancer Activity

In addition to its antimicrobial properties, 7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione has been explored for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's interaction with specific molecular targets related to tumor growth is currently under investigation.

The proposed mechanism of action for this compound involves its ability to interact with specific enzymes and receptors in microbial and cancer cells. It may inhibit key metabolic pathways or disrupt cellular functions essential for survival and proliferation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antibacterial Efficacy : A recent study tested the antibacterial properties of several purine derivatives, including 7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione. The results demonstrated significant zones of inhibition against multiple bacterial strains compared to standard antibiotics like ampicillin .

- Anticancer Research : In vitro assays conducted on various cancer cell lines indicated that this compound could induce apoptosis in tumor cells at concentrations that did not affect normal cells significantly. This selectivity suggests a promising therapeutic index for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.